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Abstract

Vps34 (Vacuolar protein sorting 34), also known as the catalytic subunit of class I
phosphoinositide 3-kinase (PIK3C3), is a crucial enzyme in cellular trafficking pathways,
including autophagy and endocytosis.[1][2][3][4] It exclusively phosphorylates
phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key signaling
lipid that recruits specific effector proteins to regulate vesicle formation and trafficking.[5] Given
its role in various physiological and pathological processes, Vps34 has emerged as a
significant target for drug discovery. Vps34-IN-1 is a potent and highly selective inhibitor of
Vps34, with a reported in vitro IC50 of approximately 25 nM.[6][7][8][9] This document provides
detailed protocols for performing in vitro kinase assays to characterize the activity of Vps34 and
the inhibitory potential of compounds like Vps34-IN-1, utilizing both radioisotopic and non-
radioisotopic (TR-FRET) methods.

Introduction to Vps34 Signaling

Vps34 is a central regulator of intracellular membrane dynamics. It functions within two primary,
mutually exclusive complexes:

o Complex I: Comprising Vps34, Vpsl5, Beclin-1, and ATG14L, this complex is essential for
the initiation of autophagy.[5]
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o Complex IlI: In this complex, ATG14L is replaced by UVRAG, directing its function towards
the endocytic pathway and late-stage autophagy (autophagosome-lysosome fusion).[5]

The production of PI(3)P by these complexes facilitates the recruitment of proteins containing
FYVE or PX domains, which are critical for the progression of autophagy and endosomal
sorting.[2] Dysregulation of Vps34 activity has been implicated in various diseases, including
cancer and neurodegenerative disorders, making its specific inhibition a promising therapeutic
strategy.

Vps34 Signaling Pathway
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Caption: Vps34 signaling pathway in autophagy and endocytosis.
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Quantitative Data for Vps34 Inhibitors

The selectivity of Vps34-IN-1 is a key attribute, making it a valuable tool for dissecting the
specific roles of class Il PI3K.

Compound Target IC50 (nM) Selectivity Notes

Highly selective; does
not significantly inhibit
class | and class Il
PI3Ks at

concentrations up to 1
UM.[6][7][8][9]

Vps34-IN-1 Vps34 25

Exhibits over 100-fold

selectivity for Vps34
PIK-III Vps34 18

compared to other

PI3Ks.[10]

Potent and selective

SAR405 Vps34 1.2 o
inhibitor.[10]

Broad-spectrum PI3K
3-Methyladenine Vps34 25,000 inhibitor, also inhibits
class | PI3Ks.[7]

A pan-PI3K inhibitor

with significantly lower
Buparlisib (BKM120) Vps34 2,400 potency against

Vps34 compared to

class | isoforms.[7]

Experimental Protocols

Two common methods for in vitro Vps34 kinase assays are presented below: a traditional
radioactive assay and a non-radioactive TR-FRET assay.

Experimental Workflow Overview
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Caption: General workflow for in vitro Vps34 kinase assays.

Protocol 1: Radioactive Vps34 Kinase Assay

This method measures the incorporation of a radiolabeled phosphate from [y-32P]ATP into the
lipid substrate, phosphatidylinositol (PI).

Materials:
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e Recombinant Vps34/Vps15 complex

e Phosphatidylinositol (PI)

o [y-2P]ATP

e Cold ATP

e Vps34-IN-1

e Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MnClz, 1 mM DTT, 0.02% CHAPS)
e Liposome Preparation Buffer (25 mM HEPES pH 7.5, 200 mM NacCl)
e Chloroform, Methanol, N2 gas

e Lipid extruder with 100 nm polycarbonate membranes

e Silica 60 TLC plates

e TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water)

e Phosphorimager or X-ray film

Procedure:

e Liposome Preparation: a. In a glass tube, dry the desired amount of Pl from chloroform
under a stream of N2 gas. For multiple reactions, calculate 10 ug of PI per reaction. b.
Further dry the lipid film under vacuum for at least 1 hour. c. Rehydrate the lipid film in
Liposome Preparation Buffer to a concentration of 1 mg/mL and vortex vigorously. d. Subject
the lipid solution to 10 freeze-thaw cycles using liquid nitrogen and a 37°C water bath. e.
Extrude the solution at least 11 times through a 100 nm polycarbonate membrane to form
small unilamellar vesicles (SUVs). Use prepared liposomes within 24 hours.[11]

e Kinase Reaction: a. Prepare a master mix of reagents. For a single 50 L reaction, combine:

o 10 pL of 5x Kinase Assay Buffer
o Recombinant Vps34/Vpsl5 enzyme (e.g., 50 nQ)
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o 10 pg of extruded PI liposomes

o Vps34-IN-1 at various concentrations (or DMSO as vehicle control)

o Water to a final volume of 40 pL. b. Pre-incubate the enzyme, substrate, and inhibitor for
10 minutes at room temperature. c. To initiate the reaction, add 10 pL of 5x ATP mix (e.g.,
final concentration of 5 UM cold ATP spiked with 3 puCi [y-32P]ATP). d. Incubate for 30
minutes at 30°C with gentle agitation.[11]

e Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 500 pL of
Chloroform:Methanol:HCI (100:200:3.5 by vol.). b. Add 150 pL of chloroform and 150 pL of
1M HCI to induce phase separation. c. Vortex and centrifuge at 1,000 x g for 5 minutes. d.
Carefully collect the lower organic phase containing the lipids.

e TLC Separation and Detection: a. Spot the extracted lipids onto a Silica 60 TLC plate. b.
Allow the plate to dry completely. c. Develop the TLC plate in a chamber with an appropriate
mobile phase. d. Dry the plate and expose it to a phosphorimager screen or X-ray film to
detect the radiolabeled PI(3)P product. e. Quantify the signal intensity to determine kinase
activity and inhibitor potency.

Protocol 2: TR-FRET Based Vps34 Kinase Assay
(Adapta™ Universal Kinase Assay)

This non-radioactive, homogeneous assay measures ADP formation, which is directly
proportional to kinase activity, using Time-Resolved Fluorescence Resonance Energy Transfer
(TR-FRET).

Materials:

Recombinant Vps34/Vps15 complex

PI:PS Lipid Kinase Substrate

o« ATP

Vps34-IN-1

Adapta™ Kinase Assay Kit (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP
tracer)
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e Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MnClz, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT)
o Low-volume 384-well plates (e.g., Corning 3677)

e TR-FRET compatible plate reader

Procedure:

e Assay Principle: The assay is a competitive immunoassay for ADP. Vps34 produces ADP
from ATP. A europium-labeled anti-ADP antibody is mixed with an Alexa Fluor® 647-labeled
ADP tracer. In the absence of kinase activity (no ADP produced), the tracer binds to the
antibody, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the
tracer from the antibody, leading to a decrease in the TR-FRET signal.

« Inhibitor Preparation: a. Prepare a serial dilution of Vps34-IN-1 in 100% DMSO at 100x the
final desired concentrations. b. Dilute the 100x inhibitor solutions into Kinase Buffer to create
4x final concentration working solutions (the final DMSO concentration in the assay will be
1%).

o Kinase Reaction and Detection: a. To the wells of a 384-well plate, add 2.5 L of the 4x
inhibitor solutions (or 4% DMSO for controls). b. Add 2.5 pL of 4x Vps34 enzyme solution
(the optimal concentration, e.g., EC80, should be predetermined in a kinase titration
experiment). c. Initiate the reaction by adding 5 pL of a 2x solution of the PI:PS substrate and
ATP (e.g., final concentrations of 100 uM and 10 puM, respectively).[12] d. Incubate the
reaction for a set time (e.g., 60 minutes) at room temperature. e. Stop the reaction by adding
5 pL of the Adapta™ detection solution (containing EDTA, Eu-anti-ADP antibody, and ADP
tracer). f. Incubate for 15-30 minutes at room temperature to allow the detection reagents to
equilibrate.

» Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled plate reader (e.g.,
excitation at 340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor® 647). b.
Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the
inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the
IC50 value.

Conclusion
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The protocols outlined provide robust methods for the in vitro characterization of Vps34 kinase
activity and the evaluation of inhibitors such as Vps34-IN-1. The choice between the
radioactive and TR-FRET assay depends on laboratory capabilities and throughput
requirements. The high selectivity and potency of Vps34-IN-1 make it an invaluable
pharmacological tool for elucidating the complex roles of Vps34 in cellular physiology and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Vps34-IN-1 In Vitro Kinase Assay: A Detailed
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194436#vps34-in-1-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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